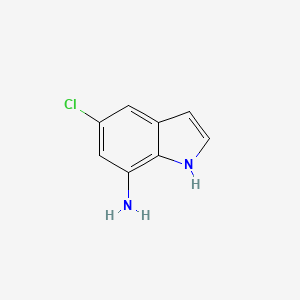

5-Chloro-1H-indol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWGYGAHFUVAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-1H-indol-7-amine

Introduction: The Strategic Importance of the 7-Aminoindole Scaffold

The 5-Chloro-1H-indol-7-amine moiety is a "privileged scaffold" in modern medicinal chemistry and drug development. Its unique electronic and structural features make it a critical building block for a range of pharmacologically active agents, most notably in the development of kinase inhibitors for oncology. The 7-amino group provides a key vector for derivatization, enabling potent and selective interactions with target biomolecules, while the 5-chloro substituent can enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. This guide provides a comprehensive, field-proven methodology for the synthesis of this high-value intermediate, grounded in established chemical principles and designed for reproducibility and scalability by researchers and drug development professionals.

Strategic Overview: A Reissert-Based Approach

A retrosynthetic analysis of this compound points to a robust and logical synthetic strategy. The target molecule can be accessed via the reduction of a 5-chloro-7-nitro-1H-indole precursor. This nitro-substituted intermediate, in turn, is ideally constructed using the Reissert indole synthesis . This classical yet powerful method allows for the formation of the indole core from a readily available substituted ortho-nitrotoluene.[1][2] The Reissert approach is particularly advantageous here as it strategically positions the nitro group for the final, crucial transformation into the desired 7-amino functionality.

The overall synthetic workflow is designed as a three-stage process:

-

Condensation: Formation of an ethyl o-nitrophenylpyruvate intermediate from 4-chloro-2-nitrotoluene and diethyl oxalate.

-

Reductive Cyclization: Conversion of the pyruvate intermediate into the 5-chloro-7-nitro-1H-indole-2-carboxylate core.

-

Final Reduction: Transformation of the 7-nitro group to the target 7-aminoindole, preceded by optional hydrolysis and decarboxylation.

Caption: High-level overview of the Reissert-based synthetic pathway.

Part 1: Reissert Condensation to Ethyl o-Nitrophenylpyruvate

The synthesis commences with a base-catalyzed condensation reaction. A strong base, such as potassium ethoxide, deprotonates the benzylic methyl group of 4-chloro-2-nitrotoluene. The resulting carbanion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate to form the key ethyl o-nitrophenylpyruvate intermediate.[3]

Experimental Protocol: Synthesis of Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (e.g., 200 mL).

-

Base Preparation: Carefully add potassium metal (e.g., 1.1 equivalents) in small portions to the ethanol under a nitrogen atmosphere to generate potassium ethoxide in situ. Allow the mixture to cool to room temperature.

-

Addition of Reagents: To the potassium ethoxide solution, add 4-chloro-2-nitrotoluene (1.0 equivalent) followed by the dropwise addition of diethyl oxalate (1.1 equivalents) while maintaining the temperature below 30°C.

-

Reaction: Stir the resulting dark-colored mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the crude ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate, which can be used in the next step without further purification or recrystallized from ethanol if necessary.

Part 2: Reductive Cyclization to Form the Indole Core

This stage is the hallmark of the Reissert synthesis. The ethyl o-nitrophenylpyruvate intermediate undergoes a reductive cyclization.[2] The nitro group is first reduced to an amino group, which then immediately undergoes an intramolecular condensation with the adjacent ketone. Subsequent dehydration aromatizes the newly formed five-membered ring, yielding the stable indole scaffold. Zinc dust in acetic acid is a classic and effective reagent for this transformation.[3]

Experimental Protocol: Synthesis of Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate

-

Reaction Setup: In a round-bottom flask, suspend the crude ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate (1.0 equivalent) in glacial acetic acid (e.g., 10 mL per gram of substrate).

-

Reduction: To the stirred suspension, add zinc dust (e.g., 3-4 equivalents) portion-wise, ensuring the internal temperature does not exceed 80-90°C. An exothermic reaction will be observed.

-

Reaction Completion: After the initial exotherm subsides, heat the mixture at 80°C for 1-2 hours to ensure the reaction goes to completion. Monitor by TLC.

-

Work-up: Cool the reaction mixture to room temperature and filter off the excess zinc. Pour the filtrate into a large volume of ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate.

Part 3: Final Stage - Synthesis of this compound

The final stage involves the conversion of the nitro-indole intermediate to the target amine. This can be approached in two ways:

-

Direct Reduction: The ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate can be directly reduced.

-

Hydrolysis/Decarboxylation then Reduction: For many applications, the C2-ester is not required. It can be removed via saponification (hydrolysis) to the carboxylic acid, followed by thermal decarboxylation to yield 5-chloro-7-nitro-1H-indole.[2] This simplifies the molecule for the final reduction.

The reduction of the aromatic nitro group is most cleanly and efficiently achieved via catalytic hydrogenation.[4][5] This method typically provides high yields and avoids the use of stoichiometric metallic reagents that can complicate purification.

Experimental Protocol: Hydrolysis and Decarboxylation (Optional)

-

Hydrolysis: Reflux the ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M, 3 equivalents) for 2-4 hours.

-

Acidification: After cooling, remove the ethanol under reduced pressure and acidify the aqueous residue with cold 2 M HCl to precipitate the 5-chloro-7-nitro-1H-indole-2-carboxylic acid. Filter, wash with water, and dry.

-

Decarboxylation: Heat the resulting carboxylic acid in a high-boiling solvent like quinoline or diphenyl ether at 200-220°C until gas evolution ceases (typically 30-60 minutes). Cool and purify by chromatography to obtain 5-chloro-7-nitro-1H-indole.

Experimental Protocol: Nitro Group Reduction

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 5-chloro-7-nitro-1H-indole (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol % by weight).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi or 3-4 atm). Shake the mixture at room temperature until hydrogen uptake ceases (typically 2-6 hours).[5]

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Evaporate the filtrate under reduced pressure. The resulting residue is the target compound, this compound. Due to the potential instability of aminoindoles, which can be sensitive to air and light, purification should be conducted promptly via column chromatography or recrystallization, and the product should be stored under an inert atmosphere.[4][6]

Caption: Key mechanistic transformations in the synthesis pathway.

Data Summary and Characterization

The following table summarizes the key transformations and expected outcomes. Yields are representative and may vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 4-Chloro-2-nitrotoluene | KOEt, Diethyl Oxalate | Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate | 70-85% |

| 2 | Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate | Zn, Acetic Acid | Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate | 60-75% |

| 3 | Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate | 1. NaOH (aq) 2. Heat | 5-Chloro-7-nitro-1H-indole | 75-90% (2 steps) |

| 4 | 5-Chloro-7-nitro-1H-indole | H₂, 10% Pd/C, MeOH | This compound | 85-95% |

Characterization of this compound: The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect characteristic signals for the indole NH proton (broad singlet), aromatic protons on the indole core, and the NH₂ protons of the amine group.

-

¹³C NMR: Signals corresponding to the eight unique carbons of the chloroaminoindole scaffold.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₈H₇ClN₂.

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching frequencies for both the indole and primary amine groups.

Safety and Handling Considerations

-

Potassium Ethoxide: Generated from potassium metal, which is highly reactive with water and moisture. All operations should be conducted under a dry, inert atmosphere.

-

Hydrogenation: The use of hydrogen gas under pressure requires appropriate equipment (e.g., a Parr apparatus or a dedicated hydrogenation reactor) and adherence to safety protocols to mitigate the risk of explosion.

-

Nitro Compounds: Aromatic nitro compounds are potentially energetic and should be handled with care, especially during heating.

-

Aminoindoles: The final product may be sensitive to oxidation. It is best handled under an inert atmosphere and stored protected from light and air to prevent degradation and discoloration.[6]

References

A Technical Guide to the Physicochemical Profile of 5-Chloro-1H-indol-7-amine: Predictions, Methodologies, and Implications for Drug Discovery

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on the specific derivative, 5-Chloro-1H-indol-7-amine, a molecule of interest for synthetic and medicinal chemists. Due to a scarcity of published experimental data for this exact compound, this document provides a comprehensive, predictive analysis of its core physicochemical properties. Grounded in the established characteristics of analogous structures, we project its solubility, acidity/basicity (pKa), and lipophilicity (logP). Furthermore, this guide serves as a practical handbook, detailing robust experimental protocols for the empirical determination of these critical parameters. The narrative synthesizes theoretical predictions with actionable laboratory methods, offering researchers a validated framework to characterize this and other novel chemical entities, ultimately accelerating the drug development process.

Introduction: The Indole Nucleus and the Subject Compound

The indole ring system, a fusion of benzene and pyrrole rings, is a privileged structure in drug discovery, present in natural products and synthetic drugs alike. Its unique electronic properties allow it to interact with a multitude of biological targets. The strategic placement of substituents can fine-tune its pharmacological and pharmacokinetic profiles.

This guide centers on This compound . The substituents on this indole core—a halogen at the 5-position and an amine at the 7-position—are expected to significantly influence its chemical behavior.

-

The 5-chloro group, an electron-withdrawing halogen, is known to modulate lipophilicity and can serve as a metabolic block or a point for further chemical modification.

-

The 7-amino group, a strong electron-donating group, will drastically impact the molecule's polarity, basicity, and hydrogen-bonding capabilities, setting it apart from its parent indole.

Given that comprehensive experimental data for this compound is not available in public chemical databases, this document will provide expert-driven predictions and outline the necessary experimental workflows for its full characterization.

Molecular Identity and Structural Properties

A precise understanding of a molecule begins with its fundamental identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇ClN₂

-

Molecular Weight: 166.61 g/mol

-

Canonical SMILES: C1=C(C=C2C(=C1)C=CN2)Cl

-

InChI Key: InChI=1S/C8H7ClN2/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-4,10H,11H2

Predicted Physicochemical Properties and Their Significance

The utility of a compound in drug development is intimately linked to its physical and chemical properties. Here, we predict the key characteristics of this compound based on the known properties of 5-chloroindole, aniline, and indole itself.

Appearance and Melting Point

Based on related compounds like 5-chloroindole, which is a crystalline solid, this compound is predicted to be a light-colored crystalline solid at room temperature. The melting point of 5-chloroindole is 69-71 °C. The introduction of the 7-amino group allows for strong intermolecular hydrogen bonding, which would likely increase lattice energy and result in a significantly higher melting point compared to its parent, 5-chloroindole.

Solubility

Solubility is a critical determinant of a drug's absorption and formulation.

-

Aqueous Solubility: The parent 5-chloroindole is insoluble in water.[1] However, the introduction of the basic 7-amino group will allow for protonation in acidic to neutral pH environments (pH < ~4.5), forming a cationic salt. This salt form is expected to be moderately soluble in aqueous media . At higher pH, the molecule will be in its neutral, free base form, and its aqueous solubility is predicted to be low.

-

Organic Solubility: Like its parent compound, this compound is expected to be soluble in polar organic solvents such as alcohols (methanol, ethanol), DMSO, and DMF, which can engage in hydrogen bonding.[2]

Acidity and Basicity (pKa)

This molecule is amphoteric, possessing both a weakly acidic site and a basic site.

-

Acidic pKa (Indole N-H): The N-H proton of the indole ring is weakly acidic. For the parent indole, this pKa is approximately 17 in water.[3] While electronic effects from the substituents will modulate this value slightly, it is predicted to remain in a similar range (pKa₁ ≈ 16-17 ). This acidity is generally not relevant under physiological conditions but is important for synthetic manipulations using strong bases.

-

Basic pKa (7-Amino Group): The primary determinant of the molecule's behavior in biological systems is the basicity of the 7-amino group. The conjugate acid of aniline has a pKa of approximately 4.6.[4][5] The indole ring system can influence this value, but a reasonable prediction for the pKa of the protonated 7-amino group is in the range of pKa₂ ≈ 4.0 - 5.0 . This means the compound will be predominantly protonated and positively charged in the stomach (pH 1-2) but will exist as a mixture of ionized and neutral species in the small intestine and blood (pH ~7.4).

Lipophilicity (logP / logD)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is crucial for membrane permeability and metabolic clearance.[6]

-

logP (Partition Coefficient): This measures the lipophilicity of the neutral molecule. The experimental logP for 5-chloroindole is 2.93.[1] The addition of a polar amino group will significantly decrease lipophilicity. Therefore, the logP of this compound is predicted to be substantially lower, likely in the range of 1.5 - 2.0 .

-

logD (Distribution Coefficient): This is the effective lipophilicity at a given pH, accounting for both neutral and ionized forms. At physiological pH 7.4, which is well above the predicted pKa of the amino group, the molecule will be predominantly in its neutral form. Therefore, logD at pH 7.4 will be approximately equal to its logP . However, at acidic pH (e.g., pH 2), the compound will be ionized, leading to a much lower logD value.

Summary of Predicted Physicochemical Data

| Property | Predicted Value / Description | Rationale / Significance in Drug Development |

| Molecular Formula | C₈H₇ClN₂ | Defines elemental composition and molecular weight. |

| Molecular Weight | 166.61 g/mol | Influences diffusion and permeability; a key parameter in "drug-likeness" rules.[6] |

| Appearance | Light-colored crystalline solid | Important for handling, formulation, and stability. |

| Melting Point | > 71 °C (Higher than 5-chloroindole) | Indicates purity and lattice stability. The amino group allows for H-bonding, increasing the melting point. |

| Aqueous Solubility | Low (as free base), Moderate (as salt at acidic pH) | Critical for oral absorption and intravenous formulation. pH-dependent solubility is a key characteristic. |

| pKa (Acidic, N-H) | ~16-17 | Relevant for synthetic chemistry (deprotonation with strong bases).[3] |

| pKa (Basic, -NH₂) | ~4.0 - 5.0 | Governs ionization state in physiological fluids, impacting solubility, permeability, and receptor binding.[4][5] |

| logP | 1.5 - 2.0 | A measure of the neutral molecule's lipophilicity. Impacts membrane permeability, protein binding, and metabolism. |

| logD at pH 7.4 | ~1.5 - 2.0 | Effective lipophilicity at physiological pH. Crucial for predicting in vivo behavior. |

Experimental Protocols for Characterization

To move from prediction to empirical data, the following standard, self-validating protocols are essential.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.[7][8]

Causality: The shake-flask method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility, which is essential for biopharmaceutical classification. Using a buffer at a relevant physiological pH (e.g., 7.4) provides data directly applicable to in vivo conditions.

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Addition of Compound: Add an excess amount of solid this compound to several vials containing a known volume of the PBS buffer (e.g., 1-2 mg into 1 mL). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[9][10]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed to pellet the solid.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

Protocol: Lipophilicity Determination (Shake-Flask logD at pH 7.4)

This protocol measures the distribution of the compound between an aqueous and an organic phase.[11][12]

Causality: Using n-octanol and a pH 7.4 buffer mimics the partitioning of a drug between the aqueous environment of the blood/cytosol and the lipid environment of cell membranes. Pre-saturating the solvents ensures that the measurement is not skewed by the mutual miscibility of the two phases.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol (e.g., equal volumes). The final concentration should be within the linear range of the analytical method.

-

Partitioning: Seal the vial and shake vigorously for 1-2 hours to facilitate partitioning.

-

Equilibration & Separation: Allow the vial to stand undisturbed (or centrifuge at low speed) until the two phases are clearly separated.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

-

Quantification: Determine the concentration of the compound in each phase using HPLC-UV.

-

Calculation: The logD value is calculated as: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Visualization of Concepts

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a novel compound like this compound is depicted below.

Caption: Workflow for the physicochemical characterization of a novel chemical entity.

Impact of Physicochemical Properties on ADME

The interplay between the core properties dictates a drug's journey through the body (Absorption, Distribution, Metabolism, and Excretion - ADME).

References

- 1. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Indole [quimicaorganica.org]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 6. physchem.org.uk [physchem.org.uk]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. scielo.br [scielo.br]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

A-Z Guide to Crystal Structure Analysis: The Case of 5-Chloro-1H-indol-7-amine

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals and bioactive natural products. Substituted indoles, such as 5-Chloro-1H-indol-7-amine, represent key building blocks in the synthesis of novel therapeutic agents. Determining the precise three-dimensional atomic arrangement of these molecules is paramount for understanding their structure-activity relationships (SAR), optimizing their properties, and ensuring intellectual property. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structures.[1][2] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the entire crystal structure analysis workflow, from material synthesis and crystallization to data interpretation, using the title compound as a practical case study. While the crystal structure of this compound is not publicly available as of this writing, this guide furnishes the complete experimental and analytical blueprint required to determine it.

Introduction: The Imperative for Structural Clarity in Drug Discovery

In the iterative cycle of drug discovery, the journey from a screening "hit" to an optimized "lead" compound is fundamentally guided by its molecular structure.[3] Understanding how a molecule interacts with its biological target, such as an enzyme or receptor, allows for rational design and modification to enhance potency and selectivity while minimizing off-target effects.[4][5] SCXRD provides this critical information with atomic-level precision, revealing bond lengths, bond angles, and the overall molecular geometry.[6][7] This technique is indispensable for assigning the absolute stereochemistry of chiral centers, a crucial factor as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3]

This guide will delineate the process in three main parts:

-

Material Preparation and Crystallization: Outlining the synthesis and purification of this compound and detailing robust protocols for growing high-quality single crystals.

-

Single-Crystal X-ray Diffraction (SCXRD): A step-by-step protocol for data acquisition and processing.

-

Structural Analysis and Interpretation: A predictive analysis of the molecular geometry and the crucial intermolecular interactions that govern the crystal packing, based on established principles for related indole structures.[8][9]

Part 1: Material Preparation & Single Crystal Growth

The prerequisite for any SCXRD analysis is a high-purity, single crystal of suitable size and quality.[2] This often represents the most challenging bottleneck in the entire process.

Proposed Synthesis and Purification

The synthesis of functionalized indoles can be achieved through various established routes.[10][11] A plausible pathway to this compound could involve a multi-step synthesis starting from a commercially available substituted nitroaniline, followed by cyclization to form the indole ring and subsequent reduction of a nitro group to the 7-amine functionality.

Regardless of the synthetic route, achieving >99% purity is essential for successful crystallization. Impurities can inhibit nucleation and disrupt the ordered lattice formation. The final compound should be purified meticulously, for example, by column chromatography followed by a preliminary recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[12]

Crystallization Methodologies

Crystallization is the process of inducing a supersaturated solution of the compound to slowly precipitate in an ordered, crystalline form. For a polar, functionalized molecule like this compound, several methods should be screened.

This is the simplest method and often a good starting point.

-

Solvent Screening: Dissolve 5-10 mg of the purified compound in a minimal amount (~0.5-1.0 mL) of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) in separate small, clean vials.

-

Induce Saturation: The goal is a clear, saturated, or near-saturated solution. Gentle warming can be used to increase solubility.

-

Slow Evaporation: Cover the vials with a cap, pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator at 4°C).

-

Observation: Monitor the vials periodically for the formation of single, well-defined crystals.

This technique provides greater control over the rate of crystallization by slowly changing the solvent composition.

-

Prepare the Inner Vial: Dissolve 5-10 mg of the compound in 200-500 µL of a "good" solvent in which it is readily soluble (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)). Place this small, open vial inside a larger, sealable container (e.g., a jar or beaker).

-

Add the Anti-Solvent: Carefully add 2-5 mL of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent, e.g., water, hexane, or diethyl ether) to the bottom of the larger container. Ensure the anti-solvent level is below the top of the inner vial.

-

Seal and Incubate: Seal the outer container tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting gradual crystallization.

-

Incubation: Store in a stable, vibration-free location. Crystals typically form at the interface or on the walls of the inner vial over days or weeks.

Part 3: Predicted Crystal Structure Analysis of this compound

While the actual structure must be determined experimentally, we can predict the key structural features and intermolecular interactions based on known chemistry and crystallographic data of similar indole derivatives. [8][13]

Expected Molecular Geometry

The indole ring system itself is expected to be essentially planar. The primary geometric parameters to be determined would be the bond lengths and angles of the heterocyclic and benzene rings, as well as the C-Cl and C-N bonds.

Table 1: Exemplary Crystallographic Data Summary (Hypothetical)

| Parameter | Description | Expected Value/Type |

| Chemical Formula | C₈H₇ClN₂ | - |

| Formula Weight | 166.61 g/mol | - |

| Crystal System | Monoclinic or Orthorhombic | Typical for small organic molecules |

| Space Group | e.g., P2₁/c or P-1 | Common centrosymmetric groups |

| a, b, c (Å) | Unit cell dimensions | To be determined |

| α, β, γ (°) | Unit cell angles | To be determined |

| V (ų) | Unit cell volume | To be determined |

| Z | Molecules per unit cell | To be determined (likely 2 or 4) |

| R₁ | Final refinement factor | < 0.05 for a good quality structure |

Supramolecular Assembly & Intermolecular Forces

The way molecules pack in a crystal is dictated by a complex interplay of intermolecular forces. [14]For this compound, the primary amine (-NH₂), the indole N-H, and the chloro-substituent will be the dominant drivers of the crystal packing.

-

Hydrogen Bonding: The strongest interactions will likely be hydrogen bonds. The indole N-H and the amine N-H groups are excellent hydrogen bond donors. They can form strong N-H···N hydrogen bonds with the nitrogen atoms of neighboring molecules, creating chains or dimeric motifs.

-

Halogen Interactions: The chlorine atom is a weak hydrogen bond acceptor and can participate in N-H···Cl or C-H···Cl interactions. [8][9][15]These directional interactions play a significant role in the crystal engineering of halogenated compounds.

-

π-π Stacking: The planar, aromatic indole ring system is expected to form π-π stacking interactions with adjacent molecules. These can be either face-to-face or, more commonly, offset (slipped) stacking arrangements, with centroid-to-centroid distances typically in the range of 3.5-3.8 Å. [8]* C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule points towards the electron-rich face of an aromatic ring on another, will also contribute to the overall stability of the crystal lattice. [8]

Diagram 3: Potential Intermolecular Interactions Visualization of the key non-covalent forces expected to stabilize the crystal lattice.

Conclusion

The comprehensive structural analysis of this compound, as outlined in this guide, is a critical step in its potential development as a pharmaceutical agent. The workflow—from meticulous synthesis and crystallization to high-resolution SCXRD analysis—provides the definitive molecular structure. This information is not merely descriptive; it is predictive and foundational. It enables medicinal chemists to rationalize structure-activity relationships, guides the design of next-generation analogs with improved efficacy and safety profiles, and secures the structural data necessary for regulatory submissions and patent protection. [1][16]By following the protocols and principles described herein, researchers can confidently elucidate the crystal structures of novel chemical entities, accelerating the path from discovery to clinical application.

References

- 1. XRD in Drug Discovery & Development | blue-scientific.com [blue-scientific.com]

- 2. veranova.com [veranova.com]

- 3. resources.rigaku.com [resources.rigaku.com]

- 4. Serial crystallography for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 6. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]

- 7. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Weak interactions in the crystal structures of two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. mdpi.com [mdpi.com]

- 15. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Characterization of 5-Chloro-1H-indol-7-amine: A Predictive Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-indol-7-amine is a substituted indole of significant interest in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is paramount for its application. Spectroscopic analysis provides the foundational data for this understanding. This technical guide offers a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from closely related analogs, primarily 5-chloro-1H-indole, to provide a robust predictive framework for researchers. This document is structured to not only present the predicted data but also to elucidate the underlying scientific principles governing the spectroscopic behavior of this molecule.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The journey of a potential drug molecule from conception to clinical application is long and fraught with challenges. A critical early step in this process is the unambiguous characterization of the synthesized compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide a detailed "fingerprint" of a molecule, confirming its identity, purity, and structure.[1] For complex heterocyclic scaffolds like this compound, these techniques are not merely confirmatory but are essential for understanding the electronic environment of the molecule, which in turn influences its biological activity.

This guide will delve into the predicted spectroscopic data for this compound, offering a detailed rationale for the expected spectral features based on the foundational structure of 5-chloro-1H-indole and the electronic contributions of the 7-amino substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the indole core and the amino group. The chemical shifts are influenced by the electron-withdrawing chlorine atom at the C5 position and the electron-donating amino group at the C7 position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| N1-H | 8.0 - 8.5 | br s | - | The N-H proton of the indole ring typically appears as a broad singlet in the downfield region.[1] |

| H2 | 7.1 - 7.3 | t | J = 2.5 - 3.0 | The H2 proton of the pyrrole ring is expected to be a triplet due to coupling with H1 and H3. |

| H3 | 6.4 - 6.6 | t | J = 2.5 - 3.0 | The H3 proton is generally found in the upfield region of the aromatic protons.[1] |

| H4 | ~7.4 | d | J = 8.5 - 9.0 | The H4 proton is ortho to the electron-withdrawing chlorine at C5, leading to a downfield shift. |

| H6 | ~6.8 | d | J = 8.5 - 9.0 | The H6 proton is ortho to the electron-donating amino group at C7, resulting in a significant upfield shift compared to 5-chloro-1H-indole. |

| N7-H₂ | 3.5 - 4.5 | br s | - | The protons of the amino group will likely appear as a broad singlet, the chemical shift of which is solvent and concentration-dependent. |

Rationale based on data for 5-chloro-1H-indole and known substituent effects.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic perturbations caused by the chloro and amino substituents on the indole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~125 | The chemical shift of C2 in indoles is relatively consistent.[1] |

| C3 | ~102 | C3 is typically more shielded than C2.[1] |

| C3a | ~128 | Bridgehead carbon. |

| C4 | ~120 | Influenced by the adjacent C5-Cl bond. |

| C5 | ~125 | Carbon bearing the chlorine atom.[1] |

| C6 | ~110 | Shielded by the electron-donating C7-NH₂ group. |

| C7 | ~140 | Deshielded due to the direct attachment of the electronegative nitrogen atom. |

| C7a | ~130 | Bridgehead carbon, influenced by the adjacent amino group. |

Rationale based on data for 5-chloro-1H-indole and known substituent effects.[1]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a pipette with a cotton plug into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically requiring a longer acquisition time.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from the N-H bonds of the indole and amino groups, as well as vibrations from the aromatic ring.

Table 3: Predicted Key IR Absorptions for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Indole) | ~3400 | Medium, Sharp | Characteristic of the N-H bond in the indole ring. |

| N-H Stretch (Amino) | 3300 - 3500 | Medium | Primary amines typically show two bands (symmetric and asymmetric stretching). |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the aromatic ring. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong | Multiple bands are expected for the aromatic ring system. |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong | Strong absorption is characteristic of aromatic amines. |

| C-Cl Stretch | 700 - 800 | Strong | The C-Cl stretch is typically found in the fingerprint region. |

Rationale based on established IR correlation tables and data for substituted indoles.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Process the data to obtain a transmittance or absorbance spectrum.

-

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₈H₇ClN₂), the high-resolution mass spectrum will be crucial for confirming the elemental composition.

-

Predicted Exact Mass: 166.0300

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 166.

-

Isotope Pattern: Due to the presence of chlorine, an M+2 peak at m/z 168 with an intensity of approximately one-third of the M⁺ peak is a key diagnostic feature.

-

Key Fragmentation Pathways:

-

Loss of HCN (m/z 27) from the pyrrole ring is a common fragmentation pathway for indoles.

-

Loss of a chlorine radical (Cl•, m/z 35/37) may occur.

-

Fragmentation involving the amino group, such as the loss of NH₂ (m/z 16) or NH₃ (m/z 17), is also possible.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Perform a full scan to identify the molecular ion.

-

For structural information, conduct tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, we have constructed a detailed and scientifically grounded prediction of the NMR, IR, and MS spectra. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of this and related indole derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reliable results. As with any predictive model, experimental verification remains the gold standard, and it is our hope that this guide will facilitate the efficient and accurate characterization of this compound in future research endeavors.

References

The Emerging Therapeutic Potential of 5-Chloro-1H-indol-7-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged structure" in the design of novel therapeutics.[1] This technical guide delves into the largely unexplored yet highly promising chemical space of 5-Chloro-1H-indol-7-amine derivatives. While direct literature on this specific scaffold is nascent, this paper will synthesize data from structurally related analogs, such as 7-azaindoles and other substituted 5-chloroindoles, to build a predictive framework for their biological activity. We will explore rational synthetic routes, potential mechanisms of action, and robust protocols for biological evaluation, positioning this compound as a compelling starting point for the development of next-generation therapeutics, particularly in oncology and infectious diseases.

Introduction: The Strategic Significance of the this compound Scaffold

The indole ring system is a fundamental heterocyclic motif that underpins the structure of a vast array of biologically active molecules.[2] Its unique electronic properties and conformational rigidity make it an ideal framework for interacting with diverse biological targets. The strategic placement of substituents on the indole core can profoundly influence its pharmacokinetic and pharmacodynamic properties.

The focus of this guide, the this compound scaffold, incorporates two key features that suggest significant therapeutic potential:

-

The 5-Chloro Substituent: Halogenation, particularly chlorination at the 5-position of the indole ring, is a well-established strategy in medicinal chemistry to enhance biological activity. The chloro group can modulate the electronic character of the ring system, improve metabolic stability, and provide additional hydrophobic interactions with target proteins.

-

The 7-Amino Group: The introduction of an amino group at the 7-position offers a crucial hydrogen bond donor and acceptor, which can be pivotal for anchoring the molecule within the active site of a biological target, such as a protein kinase.[3] Furthermore, this amino group serves as a versatile synthetic handle for the introduction of a wide range of substituents, allowing for extensive structure-activity relationship (SAR) studies.

The analogous 7-azaindole scaffold, where a nitrogen atom replaces the carbon at the 7-position, is a known bioisostere of indole and has been successfully exploited in the development of numerous kinase inhibitors.[4] This strong precedent suggests that 7-aminoindoles, and specifically the 5-chloro substituted variants, are primed for investigation as potent and selective modulators of key cellular signaling pathways.

Synthetic Strategies: A Practical Approach to this compound Derivatives

A robust and flexible synthetic route is paramount for the exploration of a new chemical scaffold. Based on established indole syntheses, a plausible and efficient pathway to this compound derivatives can be devised. The general strategy involves the construction of a substituted nitroindole followed by reduction to the corresponding amine.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of the core scaffold and its subsequent derivatization.

Caption: Proposed synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines a two-step synthesis of the this compound core, starting from a commercially available precursor.

Step 1: Synthesis of 5-Chloro-7-nitro-1H-indole

-

Reaction Setup: To a solution of 2-bromo-4-chloro-6-nitroaniline (1.0 eq) in a suitable solvent such as DMF, add a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

-

Sonogashira Coupling: Degas the mixture and then add a base (e.g., triethylamine, 3.0 eq). Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Cyclization: Upon completion of the coupling reaction, add a base such as potassium tert-butoxide (2.0 eq) to facilitate the heteroannulation reaction. Heat the mixture as required to drive the cyclization to completion.

-

Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-chloro-7-nitro-1H-indole.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the 5-chloro-7-nitro-1H-indole (1.0 eq) in ethanol in a round-bottom flask.

-

Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) and concentrated hydrochloric acid.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice-water. Basify with a saturated sodium bicarbonate solution. Filter the resulting precipitate (tin salts) and extract the filtrate with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the this compound core.[5]

Predicted Biological Activities and Mechanisms of Action

While direct experimental data for this compound derivatives is scarce, we can infer their likely biological activities by examining structurally related compounds.

Anticancer Activity: Targeting Protein Kinases

A significant body of research has established 7-azaindole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3][6] The 7-azaindole scaffold mimics the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases. The nitrogen at the 7-position often forms a key hydrogen bond with the kinase hinge region.

It is highly probable that this compound derivatives will exhibit similar kinase inhibitory activity. The 7-amino group can act as a hydrogen bond donor, analogous to the 7-nitrogen in 7-azaindoles, thereby anchoring the molecule in the ATP-binding site. The 5-chloro substituent can provide additional favorable interactions and improve the overall binding affinity.

References

- 1. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure Activity Relationships of Schweinfurthin Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]

The Strategic Synthesis and Application of 5-Chloro-1H-indol-7-amine: A Technical Guide for Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have cemented its status as a "privileged scaffold." Within this vast chemical space, specific substitution patterns can unlock novel biological activities and fine-tune pharmacological profiles. The 5-Chloro-1H-indol-7-amine scaffold represents a particularly compelling, albeit underexplored, building block for modern drug development.

The strategic placement of a chlorine atom at the C5-position and an amine group at the C7-position creates a unique combination of electronic and steric properties. The electron-withdrawing chloro group can significantly modulate the pKa, lipophilicity, and metabolic stability of the molecule, while the 7-amino group provides a crucial vector for hydrogen bonding or further chemical elaboration. This substitution pattern is analogous to that found in highly successful 7-azaindole-based kinase inhibitors, where the nitrogen atom at the 7-position mimics the purine core and forms critical hydrogen bonds within the ATP-binding pocket of kinases. Consequently, 7-aminoindoles are of high interest as versatile intermediates for creating focused compound libraries targeting a range of therapeutic areas, from oncology to inflammatory diseases.[2][3]

This guide provides an in-depth review of the synthetic strategies for accessing this compound, its predicted physicochemical properties, and its potential applications as a core intermediate for researchers, scientists, and drug development professionals.

Core Synthesis Strategy: A Two-Step Approach from 5-Chloroindole

Direct synthesis of this compound is not extensively documented, necessitating a rational, multi-step approach based on established indole chemistry. The most logical and efficient pathway involves the regioselective nitration of a readily available 5-chloroindole precursor, followed by the chemoselective reduction of the resulting nitro group to the desired primary amine.

Caption: Proposed synthetic pathway for this compound.

Step 1: Regioselective C7-Nitration of 5-Chloroindole

The first critical step is the introduction of a nitro group at the C7 position of the 5-chloroindole core. Electrophilic nitration of the indole ring is known to be sensitive to reaction conditions, but nitration at the C7 position of substituted indoles has been previously established.[4][5]

The directing effects of the existing chloro substituent and the pyrrole nitrogen must be considered. While the C3 position is the most electronically favorable site for electrophilic attack on an unsubstituted indole, protecting this position (or using specific reaction conditions) can direct the substitution to the benzene portion of the ring system. The C7 position is a viable site for electrophilic attack, and its functionalization can be achieved using standard nitrating agents.

Experimental Protocol: Synthesis of 5-Chloro-7-nitro-1H-indole (Hypothetical)

-

Reaction Setup: To a stirred solution of 5-chloroindole (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath, add concentrated nitric acid (1.1 eq) dropwise.

-

Reaction Execution: Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: The crude 5-chloro-7-nitro-1H-indole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Chemoselective Reduction of 5-Chloro-7-nitro-1H-indole

The conversion of the 7-nitro group to a 7-amino group is the final and most delicate step. The primary challenge is to achieve complete reduction of the nitro group without affecting the chloro-substituent (i.e., avoiding hydrodehalogenation). Several reduction methods are available, each with distinct advantages and disadvantages.[6]

| Reduction Method | Reagents & Conditions | Advantages | Potential Disadvantages | Reference |

| Catalytic Hydrogenation | H₂ (gas), Raney Nickel, Ethanol or Methanol | High yield, clean reaction, catalyst can be recycled. Less prone to cause dehalogenation than Pd/C. | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. | [7] |

| Catalytic Hydrogenation | H₂ (gas), Palladium on Carbon (Pd/C), Ethanol | Very efficient for nitro group reduction. | High risk of hydrodehalogenation, removing the C5-chloro substituent. | [7] |

| Metal/Acid Reduction | Iron (Fe) powder, HCl or Acetic Acid | Inexpensive, robust, and tolerant of many functional groups. | Requires stoichiometric amounts of metal, leading to metallic waste. Can be acidic. | [6] |

| Metal Salt Reduction | Tin(II) Chloride (SnCl₂), HCl, Ethanol | Mild conditions, good for substrates with acid-sensitive groups. | Generates tin-based waste products which can be difficult to remove. | [8] |

| Transfer Hydrogenation | Ammonium formate, Pd/C or Raney Ni | Avoids the use of high-pressure hydrogen gas. | Still carries a risk of dehalogenation with Pd/C. | [6] |

Rationale for Method Selection: For the synthesis of this compound, catalytic hydrogenation using Raney Nickel is the preferred method. It is highly efficient for nitro group reduction and is known to be less aggressive towards aromatic chlorides compared to palladium-based catalysts, thus maximizing the yield of the desired product.[7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve 5-chloro-7-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric and should be handled appropriately (kept wet).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by column chromatography or recrystallization to achieve high purity.

Physicochemical and Spectroscopic Properties

The predicted properties of this compound are crucial for its handling, formulation, and further synthetic modifications.

| Property | Predicted Value |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Appearance | Off-white to light brown solid (predicted) |

| LogP | 2.1 (predicted) |

| pKa (amine) | ~4.5 (predicted) |

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a broad singlet for the N1-H proton (δ > 10 ppm), a singlet for the two N7-H₂ protons, and distinct aromatic signals for the H2, H3, H4, and H6 protons, with coupling patterns influenced by their positions relative to the substituents.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The C5 carbon attached to the chlorine will be shifted downfield, while the C7 carbon attached to the amino group will be shifted upfield compared to an unsubstituted indole.

-

IR Spectroscopy: Characteristic peaks are expected for N-H stretching of the indole and amine groups (~3400-3200 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), and C-Cl stretching in the fingerprint region.

Applications in Drug Discovery: A Versatile Building Block

The true value of this compound lies in its potential as a versatile intermediate for constructing novel drug candidates, particularly kinase inhibitors.

Role as a Kinase Inhibitor Scaffold:

Many small-molecule kinase inhibitors are designed to mimic ATP and bind to the enzyme's active site. The 7-aminoindole core is an excellent bioisostere of scaffolds like 7-azaindole, which have proven highly effective. The N1-H of the indole and the 7-amino group can act as a "hinge-binding" motif, forming two critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of Type I and Type II kinase inhibitors.

Caption: Hypothetical binding mode of a 7-aminoindole derivative in a kinase active site.

The 5-chloro substituent can project into a hydrophobic pocket, enhancing binding affinity and selectivity. The 7-amino group not only participates in hinge binding but also serves as a convenient attachment point for vectors that can target other regions of the active site or improve pharmacokinetic properties. Derivatives of 5-chloro-indoles have already shown promise as potent inhibitors of key cancer targets like EGFR (Epidermal Growth Factor Receptor).[9]

Safety and Handling

As a chlorinated aromatic amine, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Directions

This compound is a high-value chemical scaffold with significant untapped potential in medicinal chemistry. The synthetic route outlined in this guide, proceeding via nitration and subsequent chemoselective reduction, offers a practical and scalable method for its production. The unique electronic and structural features of this molecule make it an ideal starting point for the development of novel therapeutics, particularly kinase inhibitors. Future research should focus on the exploration of diverse chemical libraries derived from this core, targeting a wide range of protein kinases implicated in human diseases. The continued availability of such strategic building blocks will undoubtedly accelerate the pace of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Notes - Synthesis of 7-Nitroindole | Semantic Scholar [semanticscholar.org]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-1H-indol-7-amine

Foreword: Charting a Course for a Novel Pharmacophore

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural bedrock of numerous pharmaceuticals and natural products.[1][2] Its inherent planarity, aromaticity, and hydrogen-bonding capabilities allow for versatile interactions with a multitude of biological targets. The strategic introduction of a halogen, such as chlorine, at the C5-position is a well-established tactic to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, often enhancing its therapeutic potential.[2][3]

This guide focuses on a specific, lesser-explored derivative: 5-Chloro-1H-indol-7-amine . While direct pharmacological data for this exact molecule is sparse in the public domain, its structural motifs—the 5-chloroindole core and the indoleamine functionality—provide a strong, rational basis for hypothesizing its potential therapeutic targets. This document, therefore, serves as a proactive exploration and a strategic roadmap for researchers. We will dissect the established pharmacology of closely related analogs to illuminate the most promising avenues of investigation for this compound, grounding our analysis in established biochemical pathways and validated experimental protocols.

Part 1: Kinase Inhibition - Targeting Oncogenic Signaling Cascades

Expertise & Experience: The indole scaffold is a cornerstone of modern kinase inhibitor design.[4][5] Its ability to function as an ATP-competitive "hinge-binder" is well-documented. The addition of a 5-chloro substituent often enhances potency by forming favorable interactions within hydrophobic pockets of the ATP-binding site.[6][7] Given the prevalence of indole-based kinase inhibitors in oncology, this target class represents the most immediate and high-probability area of activity for this compound.

Primary Hypothesized Targets: EGFR and BRAF Kinases

Mutations that lead to the over-activation of the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine kinase BRAF are critical drivers in a variety of cancers, including non-small cell lung cancer and melanoma.[6] Recent research has explicitly demonstrated that derivatives of 5-chloro-indole-2-carboxylate are potent inhibitors of both wild-type and mutant forms of these kinases, such as EGFRT790M and BRAFV600E.[6][8]

The rationale for this targeting lies in the specific topology of the kinase active site. The 5-chloro-indole moiety can effectively occupy the hydrophobic region adjacent to the hinge, while the amine at the C7-position could potentially be derivatized to form additional hydrogen bonds or occupy solvent-exposed regions, further refining selectivity and potency.

Signaling Pathway: EGFR/BRAF Cascade The following diagram illustrates the central role of EGFR and BRAF in cell proliferation signaling, a pathway frequently dysregulated in cancer.

Caption: Hypothesized inhibition of the EGFR-BRAF signaling pathway.

Data Summary: Benchmarking Performance

To provide a tangible benchmark, the table below summarizes the inhibitory activity of recently synthesized 5-chloro-indole derivatives against key oncogenic kinases.[6] This data establishes the potency that can be achieved with this scaffold.

| Compound ID (Reference[6]) | Target Kinase | IC₅₀ (nM) | Fold vs. Erlotinib |

| 3e | EGFRT790M | 68 | 1.2x more potent |

| Erlotinib (Control) | EGFRT790M | 80 | - |

| 3e | BRAFV600E | 35 | 1.7x more potent |

| Erlotinib (Control) | BRAFV600E | 60 | - |

| Vemurafenib (Control) | BRAFV600E | 30 | 1.2x less potent |

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, non-radioactive method for quantifying the binding of an inhibitor to a kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer (a known ATP-competitive ligand) binds to the kinase's active site. When in close proximity, excitation of the Eu-donor results in energy transfer to the Alexa Fluor-acceptor, producing a high FRET signal. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.

Caption: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a top concentration of 100 µM.

-

Reagent Preparation:

-

Prepare the Kinase/Antibody solution by diluting the tagged kinase (e.g., GST-EGFRT790M) and the Eu-anti-GST antibody in the provided kinase buffer.

-

Prepare the Tracer solution by diluting the Alexa Fluor™ 647-labeled tracer to its required concentration in the same buffer.

-

-

Assay Plate Setup (384-well format):

-

Transfer 2.5 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.

-

Add 5 µL of the Kinase/Antibody solution to all wells except the "no kinase" controls.

-

Add 5 µL of the Tracer solution to all wells.

-

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 620 nm) for each well.

-

Normalize the data using the controls.

-

Plot the normalized signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Part 2: Kynurenine Pathway Modulation - A Gateway to Immuno-Oncology and Neurotherapeutics

Expertise & Experience: The "indoleamine" portion of the molecule's name is a significant structural alert. It immediately suggests a relationship to tryptophan and its metabolic pathways. The primary enzymes responsible for tryptophan catabolism are Indoleamine 2,3-dioxygenase 1 (IDO1), its isoform IDO2, and Tryptophan 2,3-dioxygenase (TDO).[9] These enzymes are pivotal therapeutic targets.[10]

Primary Hypothesized Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[10] Its upregulation has profound pathological consequences:

-

In Oncology: IDO1 expression in tumor cells or antigen-presenting cells creates an immunosuppressive microenvironment. It depletes local tryptophan, which is essential for T-cell proliferation, and produces metabolites like kynurenine that induce T-cell apoptosis.[11] This allows tumors to evade the immune system.

-

In Neuroscience: The kynurenine pathway is a key regulator of neuroinflammation. Aberrant IDO1 activity is linked to the production of neurotoxic metabolites and is implicated in the pathophysiology of depression, Alzheimer's, and Huntington's disease.[12][13]

Given that this compound is a tryptophan analog, it could act as a substrate mimic, a competitive inhibitor, or an allosteric modulator of IDO1.

Signaling Pathway: The Kynurenine Pathway This diagram outlines the metabolic cascade initiated by IDO1 and its dual role in immune suppression and neuroactivity.

Caption: The IDO1-mediated Kynurenine Pathway and its roles.

Experimental Protocol: Cell-Based IDO1 Activity Assay

This protocol measures the enzymatic activity of IDO1 within a cellular context by quantifying its product, kynurenine.

Principle: Human cancer cells (e.g., HeLa) are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. These cells are then incubated with tryptophan and the test compound. The amount of kynurenine produced and secreted into the cell culture medium is measured colorimetrically after chemical conversion to a colored product. A reduction in kynurenine indicates inhibition of IDO1.

Step-by-Step Methodology:

-

Cell Culture: Plate HeLa cells in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with 100 ng/mL of human IFN-γ for 24-48 hours to induce IDO1 expression.

-

Compound Treatment:

-

Remove the induction medium.

-

Add fresh medium containing 200 µM L-Tryptophan and serial dilutions of this compound (or a known inhibitor like Epacadostat as a positive control).

-

Incubate for another 24 hours.

-

-

Kynurenine Measurement:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of 30% trichloroacetic acid to precipitate proteins. Centrifuge the plate at 500 x g for 10 minutes.

-

Transfer 100 µL of the protein-free supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

-

Readout and Analysis:

-

Incubate for 10 minutes at room temperature until a yellow color develops.

-

Read the absorbance at 490 nm.

-

Generate a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine produced in each well and plot against inhibitor concentration to determine the IC₅₀.

-

Part 3: Neurotransmitter Receptor Modulation

Expertise & Experience: The 5-chloroindole core, independent of other substitutions, has a well-defined and potent activity at a key neurotransmitter receptor. Research has identified 5-chloroindole as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor.[14] A PAM does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist (in this case, serotonin). This is a highly specific mechanism with direct therapeutic relevance.

Primary Hypothesized Target: 5-HT₃ Receptor

The 5-HT₃ receptor is a ligand-gated ion channel expressed on neurons in the central and peripheral nervous systems. Its activation leads to rapid, transient depolarization. It is a validated target for treating:

-

Chemotherapy-induced nausea and vomiting (CINV)

-

Irritable bowel syndrome (IBS)

-

Anxiety disorders[3]

The discovery that the simple 5-chloroindole structure can potently modulate this receptor makes it a compelling target for this compound.[14] The 7-amine group could influence binding affinity or selectivity compared to the parent compound.

Experimental Protocol: 5-HT₃ Receptor Functional Assay (Calcium Influx)

This protocol measures the ability of a compound to potentiate the agonist-induced opening of the 5-HT₃ ion channel.

Principle: HEK293 cells stably expressing the human 5-HT₃A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The 5-HT₃ receptor is a non-selective cation channel, and its opening allows Ca²⁺ to flow into the cell from the extracellular medium, causing an increase in fluorescence. A PAM will increase the calcium influx observed at a given sub-maximal concentration of an agonist like serotonin.

Step-by-Step Methodology:

-

Cell Preparation: Plate HEK293-h5-HT₃A cells in a black, clear-bottom 96-well plate.

-

Dye Loading: Incubate the cells with Fluo-4 AM dye in a suitable buffer for 60 minutes at 37°C.

-

Compound Addition: Wash the cells and add buffer containing various concentrations of this compound. Incubate for 10-15 minutes.

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra®).

-

Establish a baseline fluorescence reading.

-

Inject a sub-maximal (EC₂₀) concentration of serotonin and immediately begin recording the change in fluorescence over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the concentration of this compound to determine its potentiation effect (EC₅₀ for potentiation and maximum potentiation level).

-

Alternatively, run full serotonin dose-response curves in the absence and presence of a fixed concentration of the test compound to quantify the leftward shift in the serotonin EC₅₀.

-

Conclusion and Strategic Outlook

While this compound remains an under-investigated molecule, a rigorous analysis of its core chemical features provides a clear and logical path for its therapeutic development. The evidence strongly suggests three primary, high-priority target classes:

-

Oncogenic Kinases (EGFR/BRAF): Leveraging the established success of the 5-chloroindole scaffold in cancer, initial screening in kinase binding and cellular proliferation assays is highly recommended.

-